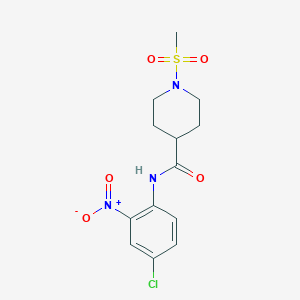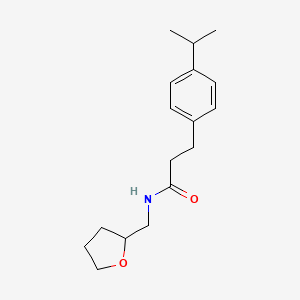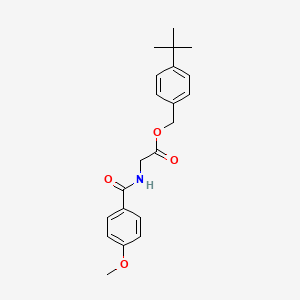![molecular formula C21H17ClN4O B4621642 2-(3-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4621642.png)
2-(3-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide
説明
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-3-cyano-4-(2-chlorophenyl)-1,4-dihydro-2H-pyrano[3, 2-h]quinoline, involves multiple steps, including crystallization, which suggests complex synthetic routes that could be applicable to the target compound. These processes typically involve starting from basic quinoline derivatives, undergoing modifications through reactions with chlorophenyl-based reagents, and further cyclization steps (Wang, Shi, Tu, & Yao, 2004).
Molecular Structure Analysis
Molecular structure characterization often employs X-ray crystallography, revealing configurations such as triclinic and space group formations. For compounds in this category, the structure might include specific conformational features, like pyran rings adopting half-chair or boat conformations, indicative of the compound's spatial arrangement and potential reactivity (Wang, Shi, Tu, & Yao, 2004).
Chemical Reactions and Properties
Chemical reactions, such as those between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes, lead to various derivatives with potential bioactivity. These reactions are crucial for functionalizing the quinoline core and introducing various substituents that can alter the compound's physical and chemical properties (Kumara et al., 2016).
Physical Properties Analysis
Physical properties, including crystallinity, solubility, and thermal stability, are essential for understanding how a compound behaves under different conditions. For similar compounds, analysis often includes solvatochromic behaviors, melting points, and stability under various temperatures, which would be relevant for handling and storage considerations (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Properties Analysis
The chemical properties encompass reactivity towards different reagents, stability under chemical transformations, and the potential to undergo further functionalization. These properties are crucial for the compound's utility in synthetic chemistry and its interactions in more complex chemical systems. Reactivity patterns, such as electrophilic and nucleophilic sites, can be inferred from studies on similar molecules (Kumara et al., 2016).
科学的研究の応用
Synthesis and Cytotoxic Activity
- Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinoline derivatives, demonstrated potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Some compounds showed IC(50) values less than 10 nM, indicating their potential as cancer therapeutics (Deady et al., 2003).
Corrosion Inhibition
- Quinoxaline derivatives were synthesized and applied as corrosion inhibitors for mild steel in acidic media. The study highlights the application of these compounds in protecting metals against corrosion, demonstrating their effectiveness through various analytical techniques (Saraswat & Yadav, 2020).
Antimicrobial Activity
- A novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties were synthesized and exhibited excellent antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. This study showcases the potential of these compounds in developing new antimicrobial agents (Idrees et al., 2020).
Photovoltaic Properties
- The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives were studied for their application in organic–inorganic photodiode fabrication. The research demonstrates the potential of these compounds in the development of new materials for photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antitumor Activity
- The antiproliferative activity of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides was assessed against human cancer cell lines, revealing significant cytotoxic activity and indicating their potential as cancer treatment options (Şeyma Cankara Pirol et al., 2014).
特性
IUPAC Name |
2-(3-chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-26-13-14(12-24-26)11-23-21(27)18-10-20(15-5-4-6-16(22)9-15)25-19-8-3-2-7-17(18)19/h2-10,12-13H,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOSOWFYVGPVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4621559.png)

![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B4621570.png)


![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4621589.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4621600.png)
![methyl 2-({[2-(mesitylsulfonyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4621603.png)
![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4621628.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4621640.png)
![methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621658.png)
![1-{2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4621659.png)
![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)